molecular formula C4H4BrN3O2 B1301241 5-bromo-1-methyl-4-nitro-1H-pyrazole CAS No. 89607-13-6

5-bromo-1-methyl-4-nitro-1H-pyrazole

Cat. No. B1301241
CAS RN: 89607-13-6
M. Wt: 206 g/mol
InChI Key: KCQAFBHIKMXFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C4H4BrN3O2 . It is a pyrazole derivative, which is a class of organic compounds containing a 5-membered aromatic ring made up of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-bromo-1-methyl-4-nitro-1H-pyrazole, often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes has been reported to provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of 5-bromo-1-methyl-4-nitro-1H-pyrazole can be represented by the InChI code 1S/C4H4BrN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3 . This indicates that the molecule consists of a pyrazole ring substituted with a bromo group at the 5-position, a methyl group at the 1-position, and a nitro group at the 4-position .


Chemical Reactions Analysis

Pyrazole derivatives, including 5-bromo-1-methyl-4-nitro-1H-pyrazole, can undergo various chemical reactions. For instance, 4-bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . Pyrazole synthesis often involves reactions with hydrazines and α,β-unsaturated carbonyl compounds .


Physical And Chemical Properties Analysis

5-Bromo-1-methyl-4-nitro-1H-pyrazole is a solid compound . It has a molecular weight of 206 g/mol . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Medicinal Chemistry

Pyrazole derivatives, including “5-bromo-1-methyl-4-nitro-1H-pyrazole”, have a wide range of applications in medicinal chemistry . They exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Drug Discovery

In the field of drug discovery, pyrazole derivatives are often used as scaffolds in the synthesis of bioactive chemicals . They have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .

Agrochemistry

Pyrazole derivatives also find applications in agrochemistry . They are present in various small molecules, exhibiting a diverse array of agricultural activities .

Coordination Chemistry

In coordination chemistry, pyrazole derivatives are used in the preparation of solid hexacoordinate complexes . For example, 4-Bromopyrazole may be used in the preparation of these complexes by reaction with dimethyl- and divinyl-tindichloride .

Organometallic Chemistry

Pyrazole derivatives have applications in organometallic chemistry . They are used in the synthesis of various pharmaceutical and biologically active compounds .

Synthesis of 1,4′-bipyrazoles

“5-bromo-1-methyl-4-nitro-1H-pyrazole” can be used as a starting material in the synthesis of 1,4′-bipyrazoles . This is a significant application in the field of organic synthesis .

Organic Synthesis

In organic synthesis, the pyrazole structure acts as both a directing and transforming group . This makes it a fundamental element present in various small molecules .

Biological Activity

Pyrazole derivatives, including “5-bromo-1-methyl-4-nitro-1H-pyrazole”, have been associated with various pharmacological functions . The many pharmacological functions of the pyraz

Safety and Hazards

The compound is classified as a GHS07, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The safety precautions include avoiding contact with skin and eyes, and avoiding inhalation .

Future Directions

While specific future directions for 5-bromo-1-methyl-4-nitro-1H-pyrazole are not mentioned in the search results, pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities . Therefore, future research may focus on exploring the therapeutic potential of 5-bromo-1-methyl-4-nitro-1H-pyrazole and related compounds.

Relevant Papers Several papers related to 5-bromo-1-methyl-4-nitro-1H-pyrazole and pyrazole derivatives in general were found . These papers discuss various aspects of pyrazole derivatives, including their synthesis, biological activities, and potential therapeutic applications . Further analysis of these papers could provide more detailed information on the specific topics of interest.

properties

IUPAC Name

5-bromo-1-methyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQAFBHIKMXFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361599
Record name 5-bromo-1-methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-methyl-4-nitro-1H-pyrazole

CAS RN

89607-13-6
Record name 5-bromo-1-methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.